molecular formula C17H19BrN2O3 B2657657 N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide CAS No. 313268-53-0

N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide

Cat. No.: B2657657
CAS No.: 313268-53-0
M. Wt: 379.254
InChI Key: FNVPHYWMOFOQFK-UHFFFAOYSA-N
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Description

“N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide” is a derivative of adamantane . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . N-Aryl (benzyl)adamantane-1-carboxamides were synthesized in 54–87% yields by reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine on heating at 80°C for 8 h .


Chemical Reactions Analysis

Adamantane derivatives have been found to undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . Unsaturated derivatives can be prepared by a reaction between halide-adamantanes and β-nitrostyrenes in the presence of triethylboranes .

Scientific Research Applications

Synthesis of Microporous Polymers

Adamantane-based microporous polymers were prepared by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds. These polymers were post-functionalized with 4-nitrobenzoyl chloride, enhancing CO2 uptake capacity significantly due to the interaction between the nitro group and CO2 (Lim, Cha, & Chang, 2012).

Synthesis of Carboxamides and Amines

New carboxamides featuring two and three adamantane fragments were synthesized from adamantanecarboxylic acid chlorides and adamantane-containing amines. These carboxamides were converted into N-p-nitrophenylsulfonyl and N-p-tolylsulfonylcarbamoyl derivatives. Their structure was confirmed by IR and 1H NMR spectroscopy, and some were inactive in the reduction with lithium tetrahydridoaluminate (Kas’yan et al., 2007).

Antimicrobial and Hypoglycemic Activities

Adamantane-isothiourea hybrid derivatives showed significant in vitro antimicrobial activity against pathogenic bacteria and the fungus Candida albicans. Some compounds also demonstrated potent dose-independent reduction of serum glucose levels in diabetic rats (Al-Wahaibi et al., 2017).

Synthesis and Characterization of Polyamides and Polyimides

Polyamides and polyimides were synthesized using 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane. These polymers displayed amorphous nature, high solubility in polar solvents, and high thermal stability with glass transition temperatures ranging from 254°C to 310°C (Liaw & Liaw, 1999).

Anticancer Drug Design

N,N:N',N':N'',N''-tri-1,2-ethanediylphosphoric triamide (TEPA) analogues were designed with an adamantane moiety. These compounds showed therapeutic indexes significantly higher than thio-TEPA and TEPA (Sosnovsky, Rao, & Li, 1986).

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Therefore, future research could focus on exploring these opportunities further.

Properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3/c18-14-6-13(20(22)23)1-2-15(14)19-16(21)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVPHYWMOFOQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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